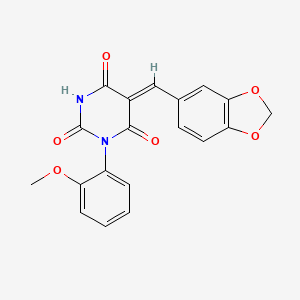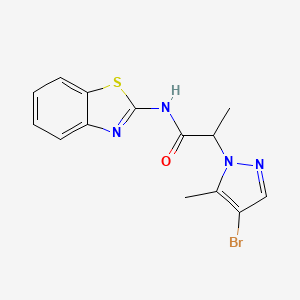![molecular formula C21H24N2O3 B4738108 N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B4738108.png)
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide
描述
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is a commonly used chemical compound in scientific research for its ability to block dopamine receptors and study their effects on the brain. In
作用机制
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 is a selective antagonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. It works by blocking the binding of dopamine to the receptor, which leads to a decrease in dopamine signaling. This can result in a variety of effects, including changes in behavior, cognition, and motor function.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 has been shown to have a variety of biochemical and physiological effects. It can decrease dopamine release and increase dopamine turnover in the brain, which can lead to changes in behavior and cognition. It can also affect other neurotransmitter systems, such as the glutamate and GABA systems, which can further influence brain function.
实验室实验的优点和局限性
One advantage of using N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine on this receptor without interference from other receptors. However, one limitation is that N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 is not a completely specific antagonist and can also bind to other receptors at higher concentrations.
未来方向
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390. One area of interest is its potential therapeutic uses, such as in the treatment of addiction or neurological disorders. Another area of research is the development of more selective dopamine D1 receptor antagonists that can be used to study the receptor in more detail. Additionally, there is ongoing research on the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 and its interactions with other neurotransmitter systems.
科学研究应用
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 is widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. It has been used in studies on addiction, schizophrenia, Parkinson's disease, and other neurological disorders. It is also used in behavioral studies to investigate the effects of dopamine on cognition, motivation, and reward.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(22-10-5-11-23-12-14-25-15-13-23)20-16-6-1-3-8-18(16)26-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOECNLJCFPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4738034.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)

![5-[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4738056.png)

![(2,6-dichloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4738062.png)
![methyl 3-bromo-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4738068.png)
![N-({5-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]-2-furyl}methyl)-N'-phenylethanediamide](/img/structure/B4738072.png)

![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-propyl-2,4-thiophenedicarboxylate](/img/structure/B4738084.png)
![isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4738090.png)
![N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4738104.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4738114.png)
![4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4738117.png)